molecular formula C22H15ClN2O3 B10959753 (4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10959753
M. Wt: 390.8 g/mol
InChI Key: KCVGIYPZPOWXIE-NVMNQCDNSA-N
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Description

(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a naphthalene ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-(naphthalen-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Benzodioxole Ring:

    Synthesis of the Pyrazolone Core: The pyrazolone core is synthesized through a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyrazolone intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazolone moieties.

    Reduction: Reduction reactions can target the double bonds and the carbonyl group in the pyrazolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylidene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the benzodioxole and pyrazolone rings.

    Reduction: Reduced forms of the compound, with hydrogenated double bonds and carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro and methylidene groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology and Medicine

    Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action involves binding to these targets, leading to modulation of biochemical pathways. For example, in pharmacological applications, it may inhibit key enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a benzodioxole ring, a naphthalene ring, and a pyrazolone core is unique, providing distinct chemical and biological properties.

    Reactivity: Its reactivity profile, including the types of reactions it undergoes and the conditions required, sets it apart from other similar compounds.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one

InChI

InChI=1S/C22H15ClN2O3/c1-13-18(9-16-10-20-21(11-19(16)23)28-12-27-20)22(26)25(24-13)17-7-6-14-4-2-3-5-15(14)8-17/h2-11H,12H2,1H3/b18-9-

InChI Key

KCVGIYPZPOWXIE-NVMNQCDNSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2Cl)OCO3)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC3=C(C=C2Cl)OCO3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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